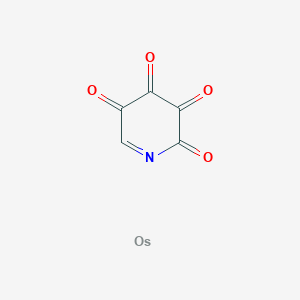
Pyridine, 3-(4-pyridinyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 3-(4-pyridinyloxy)-: is a heterocyclic aromatic organic compound It consists of a pyridine ring substituted at the 3-position with a 4-pyridinyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(4-pyridinyloxy)- typically involves the nucleophilic substitution reaction of 4-fluoropyridine with 3-hydroxypyridine. The reaction is carried out under basic conditions, often using potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for Pyridine, 3-(4-pyridinyloxy)- are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification processes such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3-(4-pyridinyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce pyridine alcohols .
Scientific Research Applications
Pyridine, 3-(4-pyridinyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of Pyridine, 3-(4-pyridinyloxy)- involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Known for its diverse biological activities, including antiviral and antimicrobial properties.
Pyrazolo[3,4-b]pyridine: Exhibits significant medicinal potential due to its structural similarity to purine bases.
Imidazo[2,1-b][1,3]thiazines: Modified with pyridinyloxy groups, these compounds show promising anti-inflammatory activity.
Uniqueness
Pyridine, 3-(4-pyridinyloxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
53258-98-3 |
|---|---|
Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
3-pyridin-4-yloxypyridine |
InChI |
InChI=1S/C10H8N2O/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9/h1-8H |
InChI Key |
MDHWZCPIGAPHDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


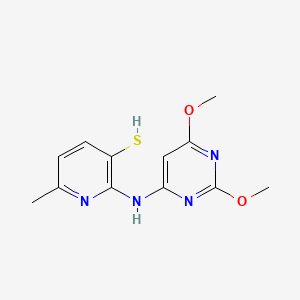
![3-[(2,4-Dinitrophenyl)sulfanyl]-5-pentyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B14637195.png)
![[(2,2-Dichloro-1,1-difluoroethyl)sulfanyl]benzene](/img/structure/B14637200.png)
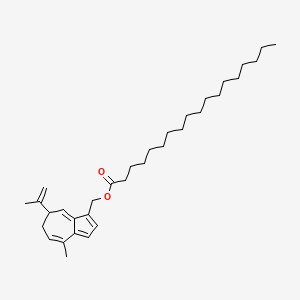

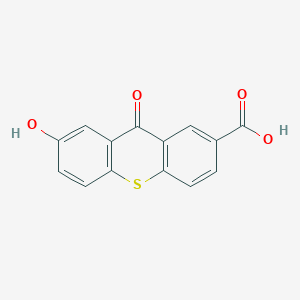
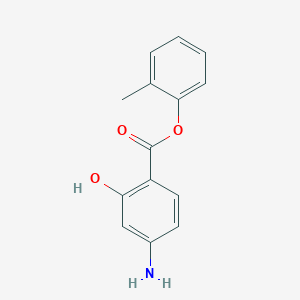

![1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14637235.png)
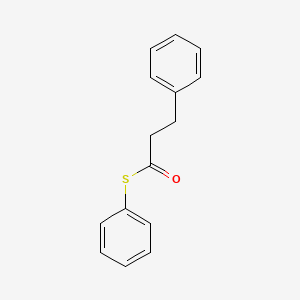
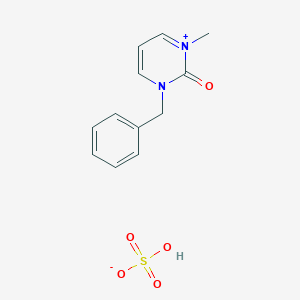
![5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile](/img/structure/B14637244.png)

